3-Hydroxy-2-methylbenzenesulfonic acid

Description

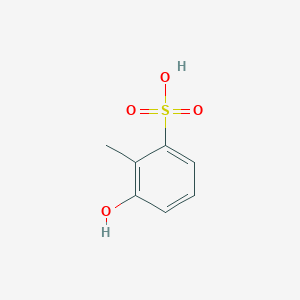

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOVBIIWPDQIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018158 | |

| Record name | 3-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102014-38-0 | |

| Record name | 3-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102014380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC4E56H95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations and Reactivity Profiles of 3 Hydroxy 2 Methylbenzenesulfonic Acid and Derivatives

Elucidation of Aromatic Sulfonation Mechanisms

Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution reactions, where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group. wikipedia.org This process is fundamental to the synthesis of aryl sulfonic acids, including 3-hydroxy-2-methylbenzenesulfonic acid, which is typically synthesized via the sulfonation of 2-methylphenol (o-cresol). evitachem.com

The sulfonation of an aromatic compound like benzene (B151609) or its derivatives proceeds through an electrophilic aromatic substitution mechanism. chemistrysteps.combyjus.com The active electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form, +SO₃H, which is generated in concentrated or fuming sulfuric acid (a solution of SO₃ in H₂SO₄). chemistrysteps.comjove.commasterorganicchemistry.com

The mechanism involves two primary steps:

Attack of the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the strongly electrophilic sulfur trioxide. byjus.comjove.com This initial attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, commonly known as an arenium ion or sigma complex. byjus.comjove.com

Restoration of Aromaticity : A weak base, such as the HSO₄⁻ ion or a water molecule, abstracts a proton from the carbon atom bearing the new sulfonic acid group. jove.commasterorganicchemistry.com This deprotonation step restores the stable aromatic system, yielding the final benzenesulfonic acid product. jove.com

Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible reaction. wikipedia.orgchemistrysteps.com The sulfonic acid group can be removed by heating the arylsulfonic acid in dilute aqueous acid, a process called desulfonation. chemistrysteps.comwikipedia.org This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to specific positions. wikipedia.orgyoutube.com

When an aromatic ring already contains substituents, these groups direct the position of subsequent electrophilic attacks. This regioselectivity is determined by the electronic properties (whether they are electron-donating or electron-withdrawing) and steric bulk of the existing groups. wikipedia.orglumenlearning.com

In the synthesis of 3-hydroxy-2-methylbenzenesulfonic acid from 2-methylphenol, the hydroxyl (-OH) and methyl (-CH₃) groups dictate the position of sulfonation.

Hydroxyl (-OH) Group : This is a strongly activating group, meaning it increases the rate of electrophilic substitution compared to benzene. wikipedia.orglumenlearning.com It donates electron density to the ring through resonance and directs incoming electrophiles to the ortho and para positions. pressbooks.pub

Methyl (-CH₃) Group : This is a weakly activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect. chemistrysteps.comlumenlearning.com

Sulfonic Acid (-SO₃H) Group : Once attached, the sulfonic acid group is a strongly deactivating, electron-withdrawing group. wikipedia.orgwikipedia.org It directs subsequent electrophiles to the meta position. chemistrysteps.com

In the case of 2-methylphenol, both the hydroxyl and methyl groups are activating and ortho-, para-directing. youtube.com The powerful activating effect of the hydroxyl group dominates, directing the incoming sulfonic acid group primarily to the position para to it (position 4) and the open ortho position (position 6), considering steric hindrance from the adjacent methyl group might play a role. youtube.comlibretexts.org The formation of the specific isomer, 3-hydroxy-2-methylbenzenesulfonic acid, highlights the complexity and potential for thermodynamic control in sulfonation reactions.

Table 1: Directing Effects of Substituents

| Substituent Group | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|

| -OH (Hydroxyl) | Electron-donating (Resonance) | Strong Activator | Ortho, Para |

| -CH₃ (Methyl) | Electron-donating (Inductive) | Weak Activator | Ortho, Para |

| -SO₃H (Sulfonic Acid) | Electron-withdrawing (Inductive) | Strong Deactivator | Meta |

Selective Transformations of Functional Groups

The functional groups on 3-hydroxy-2-methylbenzenesulfonic acid and its derivatives can be selectively transformed, enabling the synthesis of more complex molecules.

Sulfonate esters, such as tosylates (p-toluenesulfonates), are excellent leaving groups and are often used as protecting groups for hydroxyl functions. The selective hydrolysis of such groups is a key synthetic step. For instance, in the synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), a multi-step process is required because direct monotosylation of 2-iodoresorcinol is not feasible. researchgate.net The process involves the protection of both hydroxyl groups followed by selective hydrolysis of one of the sulfonate esters. researchgate.net

The mechanism of hydrolysis typically involves nucleophilic attack by a hydroxide (B78521) ion (from a base like KOH) at the electrophilic sulfur atom of the sulfonate ester. researchgate.net This leads to the cleavage of the sulfur-oxygen bond connected to the aromatic ring (S-OAr cleavage), releasing the phenoxide and the sulfonate salt. The reaction conditions, such as temperature and base concentration, can be tuned to achieve selective hydrolysis, particularly when steric or electronic differences exist between multiple sulfonate groups on the same molecule. researchgate.net

While the C-SO₃H bond is strong, the sulfonic acid group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is highly electron-deficient. wikipedia.org This reaction, known as ipso-substitution, involves the direct replacement of the sulfonic acid group by a nucleophile.

Recent research has demonstrated that the sulfonic acid group on 2,4-dinitrobenzenesulfonic acid can be substituted by active methylene (B1212753) compounds (carbon nucleophiles) to form new carbon-carbon bonds. acs.org This transformation proceeds under mild conditions without the need for transition metal catalysts. acs.org The mechanism involves the attack of the nucleophile at the carbon atom bearing the sulfonic acid group (the ipso-position). The presence of strong electron-withdrawing groups (like the two nitro groups) is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex) and facilitates the departure of the sulfonic acid group. acs.org

Table 2: Conditions for Ipso-Substitution of 2,4-Dinitrobenzene Sulfonic Acid

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Diethyl malonate | Cs₂CO₃ | DMSO | 80 | >95 |

| Diethyl malonate | K₂CO₃ | DCM | 80 | 5 |

Data sourced from a study on ipso-nucleophilic substitution. acs.org

Generation and Reactivity of Aryne Intermediates from Halogenated Sulfonates

Arenes that possess a halogen atom and a sulfonyloxy group in adjacent positions are effective precursors for generating arynes, which are highly reactive, neutral intermediates containing a formal triple bond within an aromatic ring. researchgate.netias.ac.in The compound 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) is a prime example of such a precursor. researchgate.net

The generation of the aryne intermediate occurs via a 1,2-elimination mechanism initiated by a strong base. ias.ac.inresearchgate.net The base abstracts a proton from the carbon ortho to the halogen, creating a carbanion. This is followed by the rapid expulsion of the halide anion and the sulfonate leaving group, resulting in the formation of the strained aryne triple bond. ias.ac.in Aryne precursors based on "onium" leaving groups, such as sulfonium (B1226848) salts, have also been developed to generate arynes under milder conditions. researchgate.net

Once generated, arynes are powerful electrophiles and dienophiles due to the high strain and low-lying LUMO of the triple bond. nih.govnih.gov They react swiftly with a wide range of nucleophiles and dienes. nih.gov

Nucleophilic Addition : Nucleophiles attack one of the sp-hybridized carbons of the aryne, generating a new carbanion that is then protonated by the solvent or another proton source. ias.ac.in

Cycloaddition Reactions : Arynes can participate as the 2π component in [4+2] cycloaddition reactions (Diels-Alder type) with dienes to form bicyclic aromatic compounds.

The generation of arynes from halogenated sulfonates provides a versatile pathway for the synthesis of complex, polysubstituted aromatic compounds that are otherwise difficult to access. nih.gov

Role and Behavior in Transition Metal-Catalyzed Processes

While specific research detailing the direct application of 3-hydroxy-2-methylbenzenesulfonic acid as a ligand or substrate in transition metal-catalyzed processes is not extensively documented in publicly available literature, its chemical structure suggests several potential roles based on the reactivity of its constituent functional groups: the sulfonic acid moiety, the phenolic hydroxyl group, and the substituted aromatic ring.

The sulfonic acid group (-SO₃H) is primarily known for imparting water solubility to organic molecules. In the context of catalysis, this property is highly valuable for creating water-soluble ligands for homogeneous catalysis, which facilitates catalyst recovery and recycling by simple phase separation. capes.gov.brcapes.gov.br By attaching this functional group to a known phosphine (B1218219) or N-heterocyclic carbene ligand, a water-soluble version could be synthesized, enabling reactions to be performed in aqueous biphasic systems. Furthermore, when immobilized on a solid support like silica (B1680970) or a metal-organic framework (MOF), the sulfonic acid group can act as a strong Brønsted acid site, catalyzing a variety of organic transformations. mdpi.comrsc.orgrsc.org

The phenolic hydroxyl group (-OH) can significantly influence catalytic reactions, primarily by acting as a directing group for C-H functionalization. researchgate.netrsc.org In numerous transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or ruthenium), the hydroxyl group can coordinate to the metal center, directing the activation and subsequent functionalization (like arylation, alkylation, or acylation) to the ortho position. researchgate.netrsc.orgresearchgate.net The hydroxyl group can also participate in catalyst-substrate binding through hydrogen bonding, potentially influencing the stereoselectivity and efficiency of the catalytic cycle. orientjchem.org

The combination of these functional groups could lead to bifunctional or cooperative effects. For instance, a catalyst system could utilize the hydroxyl group for directing a transformation while the sulfonic acid group ensures solubility or provides a co-catalytic acidic microenvironment. nih.gov However, without specific experimental studies on 3-hydroxy-2-methylbenzenesulfonic acid in this context, its precise behavior, including its electronic and steric influence as a ligand or its reactivity as a substrate, remains a subject for future investigation.

Investigation of Intramolecular Interactions and Rearrangements (e.g., Beckmann rearrangement pathways)

Intramolecular Interactions

The spatial arrangement of the hydroxyl and sulfonic acid groups at the ortho positions on the benzene ring of 3-hydroxy-2-methylbenzenesulfonic acid strongly favors the formation of an intramolecular hydrogen bond. Theoretical studies on related ortho-substituted benzenesulfonic acids confirm that such interactions are a dominant feature, significantly influencing the molecule's conformation and chemical properties. dntb.gov.uanih.govmdpi.com

In this specific molecule, the hydrogen atom of the phenolic hydroxyl group can act as a hydrogen bond donor to one of the oxygen atoms of the sulfonic acid group, which acts as the acceptor. This interaction results in the formation of a stable six-membered quasi-ring. This intramolecular hydrogen bond is expected to increase the acidity of the sulfonic acid proton by stabilizing the resulting sulfonate anion and to restrict the conformational freedom of the molecule. The presence of the methyl group at the 2-position may introduce steric effects that could further influence the geometry and strength of this hydrogen bond.

| Interaction Type | Participating Groups | Description | Potential Effect |

|---|---|---|---|

| Hydrogen Bond | Phenolic -OH (Donor) and Sulfonic Acid -SO₃H (Acceptor) | Formation of a stable six-membered quasi-aromatic ring via an O-H···O=S interaction. | Increased conformational rigidity; enhanced acidity of the sulfonic acid; altered electronic properties of the aromatic ring. mdpi.com |

| Steric Repulsion | -CH₃ group and -SO₃H group | Spatial crowding between the methyl and sulfonic acid groups at adjacent positions (ortho). | May cause out-of-plane twisting of the sulfonic acid group, potentially affecting the planarity and aromaticity of the system. |

Beckmann Rearrangement Pathways

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam, typically under acidic conditions. wikipedia.orgmasterorganicchemistry.com While the rearrangement of 3-hydroxy-2-methylbenzenesulfonic acid itself is not applicable, an oxime derivative of a ketone containing this structural motif could undergo this transformation.

The reaction is initiated by the protonation of the oxime's hydroxyl group (or its conversion to a better leaving group), followed by a concerted 1,2-migration of the group anti-periplanar to the leaving group on the nitrogen atom. organic-chemistry.orgpw.live This stereospecific migration results in a nitrilium ion intermediate, which is subsequently attacked by water to yield the amide after tautomerization. masterorganicchemistry.comcsbsju.edu

For a hypothetical ketoxime derived from a ketone such as 1-(3-hydroxy-2-methylphenyl)ethan-1-one, the rearrangement would proceed as follows. The oxime's -OH group would first be activated by an acid or another reagent. The migrating group (either the phenyl or methyl group) would be the one positioned anti to the leaving group. Given the electronic properties, the phenyl group generally has a higher migratory aptitude than a methyl group, though stereochemistry is the determining factor. The presence of the hydroxyl and sulfonic acid groups on the phenyl ring would make it more electron-rich, potentially influencing the rate of migration. The rearrangement of oxime sulfonates, such as p-toluenesulfonates, is a well-established variant of this reaction, highlighting the relevance of sulfonate chemistry in facilitating this transformation. acs.org

A wide variety of catalysts and reagents can promote the Beckmann rearrangement, ranging from classic strong Brønsted acids to Lewis acids and other activating agents, offering milder reaction conditions suitable for sensitive substrates. jocpr.comlibretexts.org

| Catalyst/Reagent Class | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acids | H₂SO₄, Polyphosphoric acid (PPA), HCl | Often harsh, requiring high temperatures. | wikipedia.orgindexcopernicus.com |

| Lewis Acids | AlCl₃, ZnCl₂, Ga(OTf)₃, Cu(OTf)₂ | Can be milder than Brønsted acids; varied solvents (e.g., CH₃CN). | csbsju.edulibretexts.org |

| Activating Agents | PCl₅, SOCl₂, TsCl, Cyanuric chloride | Convert the oxime -OH to a better leaving group. | wikipedia.org |

| Solid Acid Catalysts | Zeolites (e.g., MFI), Nafion resin, Montmorillonite clay | Heterogeneous catalysis, allowing for easier catalyst separation. | jocpr.comindexcopernicus.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for confirming the structural details of 3-Hydroxy-2-methylbenzenesulfonic acid, from its basic connectivity to the subtle influences of its substituent groups.

The ¹H NMR and ¹³C NMR spectra are fundamental in verifying the specific arrangement of the hydroxyl, methyl, and sulfonic acid groups on the benzene (B151609) ring. rsc.org In the ¹H NMR spectrum, the aromatic protons are expected to exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments. The proton ortho to the electron-donating hydroxyl group will be the most shielded, while the proton ortho to the electron-withdrawing sulfonic acid group will be the most deshielded. The methyl protons will appear as a singlet in the aliphatic region.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. rsc.orgchemicalbook.com The carbon atoms attached to the oxygen of the hydroxyl group and the sulfur of the sulfonic acid group will have characteristic chemical shifts. The specific positions of the signals for the aromatic carbons confirm the 1,2,3-substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Hydroxy-2-methylbenzenesulfonic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-SO₃H | - | ~140-145 |

| C2-CH₃ | - | ~125-130 |

| C3-OH | - | ~150-155 |

| C4-H | ~7.0-7.2 | ~115-120 |

| C5-H | ~7.3-7.5 | ~128-132 |

| C6-H | ~6.8-7.0 | ~118-122 |

| -CH₃ | ~2.2-2.5 | ~15-20 |

| -OH | ~5.0-6.0 | - |

| -SO₃H | ~10.0-12.0 | - |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

To unambiguously establish the molecular structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.govrsc.org

COSY experiments would reveal the coupling between adjacent aromatic protons, confirming their relative positions on the ring.

HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the methyl group protons and the adjacent aromatic carbons, as well as the correlations from the aromatic protons to the carbons bearing the hydroxyl and sulfonic acid groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of 3-Hydroxy-2-methylbenzenesulfonic acid. acs.orgnih.gov The monoisotopic mass of this compound is 188.01432991 Da. nih.gov

HRMS analysis also provides valuable structural information through the study of its fragmentation patterns. nih.govlibretexts.orgnih.gov Common fragmentation pathways for aromatic sulfonic acids involve the loss of the sulfonic acid group (SO₃H) or sulfur trioxide (SO₃). acs.orgresearchgate.netuab.edu The fragmentation of the aromatic ring itself can also occur, providing further confirmation of the substituent positions.

Table 2: Predicted HRMS Data for 3-Hydroxy-2-methylbenzenesulfonic acid

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₉O₄S⁺ | 189.0216 |

| [M-H]⁻ | C₇H₇O₄S⁻ | 187.0071 |

| [M-SO₃]⁻ | C₇H₇O⁻ | 107.0497 |

| Note: m/z values are for the most abundant isotope. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in 3-Hydroxy-2-methylbenzenesulfonic acid by observing their characteristic vibrational frequencies. asianpubs.orgresearchgate.netnih.gov

O-H Stretch: A broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding. libretexts.orgresearchgate.net

C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed between 2850 and 3000 cm⁻¹.

S=O Stretch: The sulfonic acid group will exhibit strong, characteristic stretching vibrations for the S=O bonds, typically found in the range of 1340-1350 cm⁻¹ (asymmetric) and 1150-1160 cm⁻¹ (symmetric). asianpubs.org

S-O Stretch: The S-O single bond stretch is expected to appear in the 650-700 cm⁻¹ region.

Aromatic C=C Stretch: The benzene ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for 3-Hydroxy-2-methylbenzenesulfonic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl (-CH₃) | C-H Stretch | 2850-3000 |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1340-1350 |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1150-1160 |

| Sulfonic Acid (-SO₃H) | S-O Stretch | 650-700 |

| Benzene Ring | C=C Stretch | 1450-1600 |

X-ray Diffraction Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. nih.govacs.orgnih.gov

By analyzing the diffraction pattern of a single crystal of 3-Hydroxy-2-methylbenzenesulfonic acid, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. nih.govresearchgate.net Furthermore, this technique reveals the packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the hydroxyl and sulfonic acid groups of adjacent molecules. This detailed structural information is invaluable for understanding the physical properties and solid-state behavior of the compound.

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks: Hydrogen bonds are anticipated to be the most significant intermolecular force in the crystal lattice of 3-hydroxy-2-methylbenzenesulfonic acid. The molecule possesses strong hydrogen bond donors (the hydroxyl group and the sulfonic acid group) and acceptors (the oxygen atoms of the sulfonate and hydroxyl groups).

Sulfonic Acid Interactions: The sulfonic acid group is a potent hydrogen bond donor. It can form strong O-H···O hydrogen bonds, often leading to the creation of dimers or extended chains. In related sulfonamide crystals, strong intermolecular hydrogen bonds are a main driving force for crystal packing. nih.gov In hydrated forms, water molecules can act as bridges, connecting multiple sulfonic acid groups. nih.gov

Hydroxyl Group Interactions: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the complexity of the hydrogen-bonding network. researchgate.net

Intramolecular Hydrogen Bonding: Computational studies on ortho-substituted benzenesulfonic acids show that intramolecular hydrogen bonds (IHB) can form between the sulfonic acid group and an adjacent substituent. nih.govmdpi.com In 3-hydroxy-2-methylbenzenesulfonic acid, an IHB could potentially form between the hydroxyl group at position 3 and the sulfonic acid group. The sulfonic acid group can act as either a donor or an acceptor in such interactions, which significantly influences the compound's acidity and conformational preferences. nih.govmdpi.com

π–π Stacking: Aromatic rings, like the benzene core of 3-hydroxy-2-methylbenzenesulfonic acid, can interact via π–π stacking. These interactions, driven by a combination of dispersion and electrostatic forces, are common in aromatic compounds and contribute significantly to crystal stability. libretexts.orgresearchgate.net The stacking can occur in various geometries, including face-to-face or offset arrangements. libretexts.orgresearchgate.net The presence of substituents on the aromatic ring modifies the electron distribution, influencing the strength and geometry of these interactions. researchgate.net In lignosulfonates, which also contain substituted aromatic rings, π-π stacking is a key factor in their aggregation. researchgate.net

Lone Pair-π Interactions: Lone pair (lp)-π interactions involve the interaction of a lone pair of electrons from a heteroatom with the electron cloud of an aromatic ring. canada.canih.gov In the case of 3-hydroxy-2-methylbenzenesulfonic acid, the oxygen atoms of the hydroxyl and sulfonate groups possess lone pairs that could engage in such interactions with the π-system of an adjacent molecule. These interactions are generally weaker than hydrogen bonds but play a recognized role in the stabilization of biomolecular structures. nih.gov The strength of lp-π interactions is dependent on the geometry of approach and the electronic nature of the π system. nih.gov

Anion···π–Hole Interactions: When the sulfonic acid group is deprotonated to form a sulfonate anion, it can participate in anion-π interactions. These are non-covalent forces between an anion and an electron-deficient aromatic system. nih.govwikipedia.org While the benzene ring itself is electron-rich, the strong electron-withdrawing nature of the sulfonate group can modulate the ring's quadrupole moment, potentially creating regions favorable for interaction with an anion. These interactions are increasingly recognized for their role in supramolecular chemistry and biological systems. chem8.orgnih.govrsc.org The geometry and strength of anion-π interactions can be influenced by other cooperative non-covalent interactions. nih.govnih.gov

The following table provides illustrative data for the types of intermolecular interactions discussed. Note that these are typical values from related systems and not experimentally determined data for 3-hydroxy-2-methylbenzenesulfonic acid.

| Interaction Type | Typical Donor/Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond (O-H···O) | Sulfonic Acid / Sulfonate | 1.6 - 1.9 | 5 - 15 |

| Hydrogen Bond (O-H···O) | Phenol (B47542) / Phenol or Sulfonate | 1.7 - 2.2 | 3 - 9 |

| π–π Stacking | Benzene Ring / Benzene Ring | 3.3 - 3.8 | 1 - 5 |

| Lone Pair-π | Oxygen Lone Pair / Benzene Ring | 3.0 - 3.5 | 0.5 - 2.5 |

| Anion-π | Sulfonate Anion / Aromatic Ring | 3.0 - 4.0 | 1 - 8 |

Influence of Functional Groups on Crystal Packing and Supramolecular Assembly

The specific arrangement of molecules in a crystal, or crystal packing, is a direct consequence of the interplay between the various intermolecular forces, which are in turn dictated by the molecule's functional groups. In 3-hydroxy-2-methylbenzenesulfonic acid, the hydroxyl, methyl, and sulfonic acid groups each exert a distinct influence on the resulting supramolecular assembly.

Role of the Hydroxyl Group: The hydroxyl group is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. researchgate.net This dual nature allows it to either reinforce existing hydrogen-bonding networks established by the sulfonic acid groups or to create new, independent interaction pathways. Its position ortho to the methyl group and meta to the sulfonic acid allows for potential intramolecular hydrogen bonding, which can fix the conformation of the molecule and influence which intermolecular motifs are favored. nih.govmdpi.com The presence of hydroxyl groups can lead to the formation of layered structures or complex three-dimensional networks. nih.gov

Role of the Methyl Group: The methyl group primarily influences crystal packing through steric effects and weak C-H···O or C-H···π hydrogen bonds. Being a non-polar, space-filling group, it can direct the assembly by preventing certain packing arrangements and favoring others. Its position adjacent to the sulfonic acid group may create steric hindrance that influences the rotational freedom of the SO₃H group, thereby affecting the geometry of intermolecular hydrogen bonds. The interplay between the steric demands of the methyl group and the strong directional preferences of the hydrogen-bonding groups is critical in determining the final crystal structure. researchgate.net

The combination of a strong, bulky acidic group (sulfonic acid), a versatile hydrogen-bonding group (hydroxyl), and a sterically influential group (methyl) on a rigid aromatic platform suggests that 3-hydroxy-2-methylbenzenesulfonic acid is likely to form complex, three-dimensional supramolecular structures governed by a hierarchy of intermolecular interactions. nih.gov

The following table summarizes the primary influence of each functional group on the crystal packing of 3-hydroxy-2-methylbenzenesulfonic acid.

| Functional Group | Primary Influence on Packing | Potential Supramolecular Motifs |

| Sulfonic Acid (-SO₃H) | Strong hydrogen bonding, high polarity | Dimers, chains, sheets |

| Hydroxyl (-OH) | Directional hydrogen bonding (donor/acceptor) | Chains, layers, 3D networks, intramolecular H-bonds |

| Methyl (-CH₃) | Steric hindrance, weak C-H···X interactions | Dictates packing efficiency and prevents certain arrangements |

| Aromatic Ring | π–π stacking, platform for interactions | Stacked columns or layers |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. DFT methods are widely used due to their balance of accuracy and computational efficiency, making them suitable for studying molecules of this size and complexity. sumitomo-chem.co.jpnih.gov These calculations provide a detailed picture of the molecule's electronic environment.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. biomedres.us A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as it is energetically easier to move electrons from the HOMO to the LUMO. nih.govbiomedres.us For aromatic compounds like 3-Hydroxy-2-methylbenzenesulfonic acid, the HOMO is often localized on the electron-rich phenyl ring and the hydroxyl substituent, while the LUMO may be distributed across the aromatic system and the electron-withdrawing sulfonic acid group. nih.gov DFT calculations, such as those at the B3LYP/6-311++G(2d,2p) level of theory, are commonly used to compute these orbital energies. nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.3 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.2 | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. uni-muenchen.de The MESP surface illustrates the electrostatic potential on the molecule's surface, typically defined by a constant value of electron density. uni-muenchen.de

The map uses a color-coded scheme to indicate different potential regions. Red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites prone to nucleophilic attack. nih.gov For 3-Hydroxy-2-methylbenzenesulfonic acid, MESP analysis would likely show significant negative potential (red) around the oxygen atoms of the sulfonic acid and hydroxyl groups, as these are the most electronegative sites. Conversely, regions of positive potential (blue) would be expected around the acidic proton of the sulfonic acid group and the hydroxyl proton, highlighting their electrophilic character. researchgate.netresearchgate.net

Prediction and Validation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings, assign spectral features to specific molecular motions or electronic transitions, and confirm the structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination in organic chemistry. mdpi.com Computational methods, including DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. mdpi.comepstem.net The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within a DFT framework to calculate theoretical chemical shifts. epstem.net

These predicted shifts are then compared with experimental data. A strong correlation between the calculated and observed values provides powerful evidence for the proposed molecular structure. epstem.netmdpi.com Discrepancies can point to incorrect structural assignments or highlight interesting electronic or conformational effects not initially considered. github.io For 3-Hydroxy-2-methylbenzenesulfonic acid, calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule.

| Proton Environment | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Methyl (-CH₃) | 2.4 | 2.5 |

| Aromatic C4-H | 7.1 | 7.2 |

| Aromatic C5-H | 6.9 | 7.0 |

| Aromatic C6-H | 7.6 | 7.7 |

| Hydroxyl (-OH) | 9.5 | 9.6 |

| Sulfonic Acid (-SO₃H) | 11.0 | 11.2 |

Theoretical calculations are used to compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov DFT methods can reliably predict these frequencies, which helps in the assignment of experimental spectral bands to specific vibrational modes, such as stretching, bending, or torsional motions of the functional groups. nih.gov

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov For 3-Hydroxy-2-methylbenzenesulfonic acid, theoretical spectra would help assign bands corresponding to O-H, C-H, S=O, and C=C stretching and bending vibrations, confirming the presence of the key functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (hydroxyl) | 3450 | 3300 |

| C-H Stretch (aromatic) | 3100 | 3050 |

| C-H Stretch (methyl) | 2980 | 2925 |

| C=C Stretch (aromatic) | 1610 | 1600 |

| S=O Stretch (asymmetric) | 1350 | 1340 |

| S=O Stretch (symmetric) | 1180 | 1175 |

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating reaction mechanisms. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, theoretical studies can identify the structures of reactants, products, intermediates, and, crucially, transition states. sumitomo-chem.co.jp

For reactions involving 3-Hydroxy-2-methylbenzenesulfonic acid, such as electrophilic aromatic substitution or reactions at the hydroxyl or sulfonic acid groups, DFT calculations can determine the activation energies (the energy barrier from reactant to transition state). sumitomo-chem.co.jp This information reveals the feasibility of a proposed reaction pathway and can explain observed product distributions. For example, a theoretical study on the formation of hydroxyalkylsulfonates from aldehydes and dissolved SO₂ used quantum chemistry to calculate the energy barriers for different reaction pathways, indicating which one is more likely to occur. researchgate.net Similar methods could be applied to understand the reactivity and transformation pathways of 3-Hydroxy-2-methylbenzenesulfonic acid.

Analysis of Intra- and Intermolecular Noncovalent Interactions

A detailed analysis of the intra- and intermolecular noncovalent interactions of 3-hydroxy-2-methylbenzenesulfonic acid, which would typically involve quantum chemical calculations to identify and quantify interactions such as hydrogen bonding, van der Waals forces, and π-stacking, could not be conducted. No published studies were found that have performed analyses like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots for this specific compound.

Conformational Analysis and Energy Minimization Studies

Similarly, a thorough conformational analysis, which would involve mapping the potential energy surface of the molecule by rotating its flexible dihedral angles (such as those associated with the hydroxyl and sulfonic acid groups) to identify stable conformers and transition states, has not been reported in the literature. As a result, no data on the relative energies, geometric parameters, or population analysis of different conformers of 3-hydroxy-2-methylbenzenesulfonic acid is available to be presented in a data table format.

Advanced Research Applications in Organic Synthesis and Materials Science

Role as Versatile Precursors and Intermediates in Organic Synthesis

The reactivity of the aromatic ring, coupled with the distinct properties of the hydroxyl and sulfonic acid functional groups, positions 3-hydroxy-2-methylbenzenesulfonic acid as a key building block in the synthesis of high-value chemical compounds.

The structural motif of 3-hydroxy-2-methylbenzenesulfonic acid is found within various biologically active molecules, making it a valuable starting material or intermediate in medicinal and agrochemical research. Halogenated hydroxyphenyl sulfonates are recognized as important building blocks for creating functionalized molecules for the pharmaceutical industry. researchgate.netmdpi.com The strategic placement of the hydroxyl and methyl groups can influence the molecule's binding affinity and metabolic stability in biological systems.

While direct synthesis pathways for currently marketed drugs starting from 3-hydroxy-2-methylbenzenesulfonic acid are not extensively documented in public literature, its structural elements are present in key pharmaceutical precursors. For instance, the closely related compound, 3-hydroxy-2-methylbenzoic acid, is a pivotal intermediate in the synthesis of certain HIV protease inhibitors. google.comwipo.int Furthermore, research into novel derivatives of similar structures, such as 3-amino-4-hydroxy-benzenesulfonamide, has demonstrated activity in cancer cell cultures, underscoring the potential of this class of compounds in drug discovery. mdpi.com The presence of the sulfonic acid group can also be exploited to improve the aqueous solubility of drug candidates, a critical factor in formulation and bioavailability.

In the field of color chemistry, 3-hydroxy-2-methylbenzenesulfonic acid serves as an important precursor for the synthesis of advanced dyes and pigments, particularly azo dyes. Azo dyes, which are organic compounds characterized by the R−N=N−R′ functional group, constitute a significant portion of all synthetic dyes used commercially. wikipedia.org The sulfonic acid group is a common feature in many azo dyes, as it imparts water solubility, which is essential for dyeing processes, especially for natural fibers like cotton and wool. wikipedia.org

The synthesis of azo dyes typically involves a diazotization reaction of an aromatic amine, followed by a coupling reaction with an electron-rich species, such as a phenol (B47542) or another amine. 3-Hydroxy-2-methylbenzenesulfonic acid can be chemically modified (e.g., through nitration and subsequent reduction to an amine) to serve as the diazo component or used more directly as the coupling component.

A pertinent example is the azo dye C.I. Mordant Red 5, which is chemically identified as 3-[2-(2,4-Dihydroxyphenyl)diazenyl]-4-hydroxybenzenesulfonic acid. cymitquimica.com This structure demonstrates how a hydroxybenzenesulfonic acid core is integral to forming a stable, colored molecule. The synthesis of other azo pigments often involves the coupling of diazonium salts, derived from aromatic sulfonic acids, with various naphthol-based compounds. epo.orggoogle.com For example, 3-amino-5-nitro-2-hydroxy benzene (B151609) sulphonic acid is a known intermediate used as a coupling agent for azoic dyes. youtube.com

Table 1: Examples of Azo Dye Intermediates and Related Structures This table is for illustrative purposes and shows related structures to demonstrate the role of the functional groups.

| Compound Name | Role in Dye Synthesis | Structural Relevance |

|---|---|---|

| 3-Amino-5-nitro-2-hydroxybenzenesulfonic acid | Intermediate/Coupling agent for azoic dyes. youtube.com | Contains the core hydroxybenzenesulfonic acid structure. |

| 2-Amino-5-methylbenzenesulfonic acid (4B acid) | Diazonium salt precursor for pigments like C.I. Pigment Red 57:1. google.com | Isomeric structure, highlighting the use of aminosulfonic acids. |

| 3-[2-(2,4-Dihydroxyphenyl)diazenyl]-4-hydroxybenzenesulfonic acid | Azo dye (C.I. Mordant Red 5). cymitquimica.com | A specific dye molecule with a hydroxybenzenesulfonic acid base. |

Catalytic Applications in Chemical Transformations

The inherent acidity of the sulfonic acid group allows 3-hydroxy-2-methylbenzenesulfonic acid to function as a potent acid catalyst in various organic reactions.

3-Hydroxy-2-methylbenzenesulfonic acid is a strong organic acid, a property conferred by its sulfonic acid moiety. This makes it an effective catalyst for reactions that are promoted by protons. Its utility is analogous to that of p-toluenesulfonic acid (TsOH), a widely used solid acid catalyst in organic synthesis. cymitquimica.com

Key applications include:

Esterification: It can catalyze the Fischer esterification reaction, which involves the formation of an ester from a carboxylic acid and an alcohol. The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. Studies have confirmed the catalytic effectiveness of similar hydroxy- and methyl-substituted benzenesulfonic acids in esterification reactions. rsc.org

Alkylation: In Friedel-Crafts alkylation reactions, it can serve as a catalyst to generate the carbocation species necessary for the alkylation of aromatic rings.

Polymerization: Certain polymerization reactions, such as those involving the ring-opening of epoxides or the polymerization of vinyl ethers, can be initiated by strong acids. The polymerization of acetyl-CoA carboxylase, for instance, can be induced under specific conditions, highlighting the role of acids in biological polymerization processes. nih.gov

The solid nature of 3-hydroxy-2-methylbenzenesulfonic acid offers advantages over mineral acids like sulfuric acid, including easier handling, reduced corrosion, and simpler removal from the reaction mixture.

Research is ongoing to incorporate strong acid functionalities into more complex and reusable catalytic systems. One area of exploration is the development of supported catalysts, where the organic acid is immobilized on an inert support like silica (B1680970), alumina, or a polymer resin. This approach combines the high catalytic activity of the acid with the practical benefits of a heterogeneous catalyst, such as easy separation and recycling.

Furthermore, there is growing interest in creating multifunctional catalysts. The presence of both a hydroxyl group and a sulfonic acid group on 3-hydroxy-2-methylbenzenesulfonic acid opens possibilities for designing catalysts where one group participates in the catalytic cycle while the other anchors the molecule to a support or influences the catalyst's microenvironment. Patent literature describes the creation of novel catalytic materials from metal precursors and complex organic linkers, which can include hydroxyl-substituted aromatic rings, pointing toward a trend of designing sophisticated, functional catalytic systems. google.com

Applications as Dopants and Modifiers in Materials Science

The electronic properties of 3-hydroxy-2-methylbenzenesulfonic acid make it a candidate for use as a dopant and modifier in the field of materials science, particularly for conductive polymers.

Conductive polymers, such as polyanilines and polythiophenes, are intrinsically poor conductors and require the introduction of a dopant to increase their conductivity. The doping process involves the partial oxidation or reduction of the polymer backbone, with the dopant serving as the counter-ion to maintain charge neutrality.

Sulfonic acids are effective p-type dopants for many conductive polymers. The sulfonic acid group can protonate the polymer chain, creating positive charges (polarons or bipolarons) that are mobile along the polymer backbone, thereby inducing electrical conductivity. Patents for conductive polymer composites describe the use of dopant polymers that contain repeating sulfonic acid units on aromatic rings. google.comgoogle.com These patented structures, while not specifying 3-hydroxy-2-methylbenzenesulfonic acid, establish the principle of using substituted benzenesulfonic acids for this purpose. The hydroxyl and methyl groups on the aromatic ring of 3-hydroxy-2-methylbenzenesulfonic acid could further modulate the electronic properties of the final material or improve the processability and compatibility of the dopant with the polymer matrix.

Synthesis of Sulfur-Containing Aniline (B41778) Black and Resin Compounds

The incorporation of sulfonic acid groups into polymer backbones is a critical strategy for developing functional materials with specialized properties, such as ion-exchange resins and catalysts. researchgate.net While direct synthesis of aniline black using 3-Hydroxy-2-methylbenzenesulfonic acid as the primary monomer is not widely documented, its structural characteristics make it a relevant candidate for creating sulfur-containing resins and modifying conductive polymers.

Sulfonated polymers are typically prepared either by the polymerization of already sulfonated monomers (pre-sulfonation) or by the sulfonation of a pre-existing polymer (post-sulfonation). researchgate.netmdpi.com The introduction of the sulfonic acid moiety (-SO₃H) transforms a nonpolar polymer into a polymer electrolyte, imparting hydrophilicity, ion-conductive properties, and increased thermal stability. researchgate.netresearchgate.net These properties are foundational to the function of ion-exchange resins, which are widely used in water softening, deionization, and catalysis. researchgate.net

Research has shown that phenol-like sulfonic acids, such as phenol sulfonic acid and cresol (B1669610) sulfonic acid, are utilized in industrial processes like the electrolytic coloring of aluminum. google.com In this application, the sulfonated compound helps facilitate the uniform deposition of heavy metal pigments into the pores of an anodic oxide coating, forming a stable, colored surface. google.com This process demonstrates the capacity of sulfonated phenols to participate in the formation of complex, resinous surface layers. Given that 3-Hydroxy-2-methylbenzenesulfonic acid is a type of cresol sulfonic acid, it shares the fundamental chemical properties that would allow it to be integrated into similar sulfur-containing resin systems. google.com

The table below summarizes common types of sulfonated polymers and their established applications, illustrating the potential roles for monomers like 3-Hydroxy-2-methylbenzenesulfonic acid.

| Sulfonated Polymer Type | Common Monomers/Precursors | Key Properties | Primary Applications |

| Sulfonated Polystyrene (SPS) | Polystyrene, Sulfuric Acid | Ion Exchange, Hydrophilicity | Ion-Exchange Resins, Catalysts, Membranes researchgate.net |

| Sulfonated Polyetheretherketone (SPEEK) | Polyetheretherketone, Sulfuric Acid | High Thermal Stability, Proton Conductivity | Fuel Cell Membranes, Bone Implants researchgate.netmdpi.com |

| Sulfonated Polysulfones (SPSU) | Polysulfone, Sulfonating Agents | Proton Conductivity, Durability | Membranes for Filtration and Fuel Cells researchgate.net |

| Fluorinated Polymeric Sulfonic Acids (e.g., Nafion) | Tetrafluoroethylene | High Proton Conductivity, Chemical Resistance | Proton Exchange Membranes (PEMs), Acid Catalysts researchgate.netwikipedia.org |

Development of Advanced Aqueous Dispersions

3-Hydroxy-2-methylbenzenesulfonic acid is identified in several patents as a component in emulsifiable compositions and aqueous dispersions, particularly for agrochemical formulations. google.com.nagoogle.comgoogle.comgoogle.com Its utility in this area stems from its amphiphilic nature, which is characteristic of surfactant and emulsifying agents.

The fundamental principle of an aqueous dispersion or emulsion is the stabilization of one immiscible liquid within another, such as oil in water. youtube.com This is achieved using a surfactant, a molecule that possesses both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. youtube.com In 3-Hydroxy-2-methylbenzenesulfonic acid, the sulfonic acid (-SO₃H) and hydroxyl (-OH) groups are strongly hydrophilic, readily interacting with water molecules through hydrogen bonding and electrostatic forces. rsc.org The 2-methylbenzenesulfonic core provides the hydrophobic character necessary to interact with the non-aqueous (oil) phase.

This dual character allows the compound to position itself at the oil-water interface, reducing the interfacial tension and preventing the dispersed droplets from coalescing, thus forming a stable emulsion. youtube.comyoutube.com The process of creating such a dispersion is known as emulsion polymerization, a technique used to synthesize a wide range of polymers. acs.org A typical emulsion polymerization system includes the monomer, a continuous phase (usually water), an initiator to start the polymerization, and a surfactant to stabilize the resulting latex particles. youtube.comacs.org The inclusion of sulfonic acids can significantly enhance the stability and hydration rate of the resulting polymer emulsion. rsc.org

The table below outlines the essential components in a typical emulsion polymerization process.

| Component | Example(s) | Function in the System |

| Monomer | Styrene, Acrylic Acid, Vinyl Acetate | The building block of the final polymer. acs.org |

| Continuous Phase | Water | The solvent in which the monomer droplets are dispersed. youtube.comacs.org |

| Surfactant/Emulsifier | Sulfonic Acids, Fatty Acid Salts | Stabilizes monomer droplets and polymer particles, preventing coalescence. rsc.orgacs.org |

| Initiator | Potassium Persulfate, Hydrogen Peroxide | Generates free radicals to begin the polymerization process. youtube.comrsc.org |

Reagents in Analytical Chemistry and Enhanced Biological Assays (e.g., complex formation with metal ions)

Aromatic sulfonic acids serve as valuable reagents in various fields of chemistry, including analytical applications that involve interactions with metal ions. A prominent example is the use of phenol sulfonic and cresol sulfonic acids in electrolytic coloring processes for anodized aluminum. google.com This application highlights the role of these compounds in facilitating controlled metal deposition.

In this process, an anodized aluminum surface is immersed in an acidic electrolyte bath containing metal salts, typically of copper, silver, or other heavy metals. google.com The electrolyte often includes phenol-like sulfonic acids, which help ensure the uniform deposition of the metal pigment into the pores of the aluminum oxide layer. google.com The result is a durable, colored finish where the metal is integrated into the surface matrix. To further control the process and ensure uniformity, ligands such as amines may be added to form complexes with the metal ions in the solution. google.com As a member of the cresol sulfonic acid family, 3-Hydroxy-2-methylbenzenesulfonic acid possesses the requisite functional groups to be employed in similar applications where interaction with metal ions is critical. Its presence is noted in patents related to metal components and electrolytic methods. google.comgoogle.com

While specific research on 3-Hydroxy-2-methylbenzenesulfonic acid for enhanced biological assays is limited, the principle of using organic ligands to form metal complexes is a well-established method for modulating biological activity. The formation of a complex between a metal ion and a ligand like a sulfonic acid can alter the ion's bioavailability and reactivity, a concept explored in toxicity and antimicrobial assays. The sulfonic acid and hydroxyl groups on the benzene ring provide potential sites for chelation or complex formation with various metal ions.

The following table details typical components found in an electrolytic coloring bath, demonstrating the role of organic acids in conjunction with metal salts.

| Component Type | Example Substance(s) | Role in Electrolytic Coloring |

| Primary Acid | Sulfuric Acid, Phosphoric Acid | Creates the porous anodic oxide coating on the aluminum. google.com |

| Metal Salt | Copper Sulfate, Silver Nitrate | Provides the metal ions that form the colored pigment. google.com |

| Organic Acid Additive | Phenol Sulfonic Acid, Cresol Sulfonic Acid, Sulfosalicylic Acid | Ensures uniform color and deposition of metal pigment into pores. google.com |

| Complexing Agent (Optional) | Amines, Ammonia | Forms complexes with metal ions to control deposition rate and uniformity. google.com |

Q & A

Q. What are the recommended analytical methods for characterizing 3-Hydroxy-2-methylbenzenesulfonic acid in its pure form?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, focus on the aromatic proton signals in the δ 6.5–7.5 ppm range and sulfonic acid protons (if detectable). Confirm molecular weight via mass spectrometry (MS) with electrospray ionization (ESI), targeting the [M–H]⁻ ion at m/z 187.2 (theoretical). Cross-validate purity using melting point analysis, though literature data for this compound is limited; compare with structurally similar sulfonic acids (e.g., 4-hydroxybenzenesulfonic acid, mp ~300°C) .

Q. How should 3-Hydroxy-2-methylbenzenesulfonic acid be stored to maintain stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) in airtight containers at room temperature (15–25°C). Avoid exposure to moisture and strong oxidizing agents (e.g., peroxides, nitric acid), as sulfonic acids are hygroscopic and prone to decomposition under acidic/oxidizing conditions. Long-term stability studies are lacking, but analogous compounds like 4-hydroxy-3-methoxyphenylacetic acid show stability under similar protocols .

Q. What synthetic routes are reported for preparing 3-Hydroxy-2-methylbenzenesulfonic acid?

- Methodological Answer : Direct sulfonation of 3-methylphenol (m-cresol) with concentrated sulfuric acid at 80–100°C is a plausible route, though regioselectivity may favor para-substitution. Alternative approaches include diazotization of 3-amino-2-methylphenol followed by sulfonation. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/methanol (4:1). Purify via recrystallization from hot water .

Advanced Research Questions

Q. How do substituent positions influence the reactivity of 3-Hydroxy-2-methylbenzenesulfonic acid in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The hydroxyl (–OH) group at position 3 acts as a strong activating, ortho/para-directing group, while the sulfonic acid (–SO₃H) at position 2 is deactivating and meta-directing. Computational modeling (e.g., DFT calculations) can predict regioselectivity in EAS reactions. Experimentally, bromination studies under controlled conditions (e.g., Br₂/FeBr₃) would reveal dominant substitution patterns. Compare results with analogs like 4-hydroxybenzenesulfonic acid to isolate positional effects .

Q. How to resolve contradictions in reported spectroscopic data for sulfonated phenolic compounds?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, proton exchange, or tautomerism. For 3-Hydroxy-2-methylbenzenesulfonic acid, perform variable-temperature NMR to assess proton exchange dynamics. Validate IR peaks (e.g., S=O stretching at ~1050–1200 cm⁻¹) against deuterated analogs. Cross-reference with X-ray crystallography data if single crystals are obtainable .

Q. What are the challenges in quantifying 3-Hydroxy-2-methylbenzenesulfonic acid in complex matrices (e.g., biological fluids)?

- Methodological Answer : Matrix interference from proteins or salts can suppress ionization in MS-based methods. Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample cleanup. Use isotope-labeled internal standards (e.g., ³H- or ¹³C-labeled analogs) to correct for recovery losses. Optimize LC conditions with ion-pairing agents (e.g., tetrabutylammonium bromide) to enhance sulfonic acid retention .

Q. How can computational tools predict the environmental fate of 3-Hydroxy-2-methylbenzenesulfonic acid?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and octanol-water partition coefficients (log P). Input molecular descriptors like topological polar surface area (TPSA) and hydrogen-bond donor/acceptor counts derived from the InChI string (InChI=1/C7H8O4S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)) . Validate predictions with experimental hydrolysis studies at pH 2–12.

Gaps and Limitations

Q. Why is toxicological data for 3-Hydroxy-2-methylbenzenesulfonic acid scarce, and how can researchers address this?

- Methodological Answer : Limited acute toxicity data (e.g., LD₅₀, skin irritation) exist due to its niche research use. Conduct in vitro assays using human keratinocyte (HaCaT) cells for skin corrosion and Ames tests for mutagenicity. Compare results with structurally related compounds (e.g., 4-hydroxy-3-methoxyphenylacetic acid, which lacks toxicity data) to infer hazard potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.